1,1-Dioxo-4-hydroxytetrahydrothiophene-3-sulphonyl chloride
Overview
Description
1,1-Dioxo-4-hydroxytetrahydrothiophene-3-sulphonyl chloride is a chemical compound with the molecular formula C4H7ClO5S2 and a molecular weight of 234.67838 g/mol . This compound is known for its unique structural features, which include a tetrahydrothiophene ring with hydroxyl and sulphonyl chloride functional groups. It is used in various scientific research applications due to its reactivity and functional versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dioxo-4-hydroxytetrahydrothiophene-3-sulphonyl chloride typically involves the reaction of tetrahydrothiophene derivatives with chlorinating agents. One common method is the chlorination of 1,1-Dioxo-4-hydroxytetrahydrothiophene using thionyl chloride (SOCl2) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent moisture interference, and the temperature is maintained at a moderate level to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified using techniques like distillation or crystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
1,1-Dioxo-4-hydroxytetrahydrothiophene-3-sulphonyl chloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulphonyl chloride group can be reduced to sulphonyl hydrides or thiols.
Substitution: The chlorine atom in the sulphonyl chloride group can be substituted with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or primary amines under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields ketones, while substitution of the chlorine atom can produce sulphonamides or sulphonate esters.
Scientific Research Applications
1,1-Dioxo-4-hydroxytetrahydrothiophene-3-sulphonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor for the development of drugs targeting specific biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1-Dioxo-4-hydroxytetrahydrothiophene-3-sulphonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulphonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that affect their function. This reactivity is exploited in various applications, including drug development and biochemical research.
Comparison with Similar Compounds
Similar Compounds
1,1-Dioxo-3-hydroxy-4-tetrahydrothiophene: Similar structure but lacks the sulphonyl chloride group.
1,1-Dioxo-4-hydroxy-2-tetrahydrothiophene: Differing position of the hydroxyl group.
1,1-Dioxo-4-hydroxy-5-tetrahydrothiophene: Another positional isomer with different reactivity.
Uniqueness
1,1-Dioxo-4-hydroxytetrahydrothiophene-3-sulphonyl chloride is unique due to the presence of both hydroxyl and sulphonyl chloride functional groups, which confer distinct reactivity patterns. This dual functionality makes it a valuable intermediate in synthetic chemistry and a versatile tool in scientific research.
Properties
IUPAC Name |
4-hydroxy-1,1-dioxothiolane-3-sulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO5S2/c5-12(9,10)4-2-11(7,8)1-3(4)6/h3-4,6H,1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTMWFFLLVODHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1(=O)=O)S(=O)(=O)Cl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406791 | |
Record name | 1,1-Dioxo-4-hydroxytetrahydrothiophene-3-sulphonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10406791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106508-20-7 | |
Record name | 1,1-Dioxo-4-hydroxytetrahydrothiophene-3-sulphonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10406791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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